molecular formula C11H16N2O3 B13454079 tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate

tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate

Cat. No.: B13454079
M. Wt: 224.26 g/mol
InChI Key: HZPWAAMHPAOVCH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate is a carbamate-protected pyridine derivative characterized by a hydroxypyridine core substituted at the 4-position with a methyl group bearing a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry and organic synthesis, where the Boc group serves to temporarily mask reactive amines during multi-step syntheses .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-12-7-9(8)14/h4-5,7,14H,6H2,1-3H3,(H,13,15)

InChI Key

HZPWAAMHPAOVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NC=C1)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Functionalized Pyridine Derivatives

The synthesis often begins with a suitably substituted pyridine, such as 3-hydroxypyridin-4-ylmethyl amine or its protected derivatives. Functionalization of pyridine rings via lithiation and subsequent electrophilic substitution is a common preparative step.

  • For example, lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate followed by iodine quenching illustrates a method to introduce functional groups at specific pyridine positions under controlled low temperatures (-78 °C to ambient).
  • The reaction conditions typically involve the use of n-butyllithium and tetramethylethylenediamine in anhydrous diethyl ether under inert atmosphere to avoid side reactions.

Carbamate Formation via Reaction with Di-tert-butyl Dicarbonate

The key step to introduce the tert-butyl carbamate group is the reaction of the primary amine (from the pyridinylmethyl moiety) with di-tert-butyl dicarbonate (Boc2O):

  • The amine reacts with Boc2O in the presence of a base such as triethylamine or potassium carbonate to yield the tert-butyl carbamate-protected amine.
  • This reaction proceeds under mild conditions, often at room temperature, and is known for high yields and purity.

Alternative Method: Curtius Rearrangement-Based Synthesis

  • Starting from the corresponding carboxylic acid derivative of the pyridine compound, reaction with di-tert-butyl dicarbonate and sodium azide forms an acyl azide.
  • Upon heating, the acyl azide undergoes Curtius rearrangement to an isocyanate intermediate, which is trapped by tert-butanol to form the carbamate.
  • This method is especially useful when direct amine protection is challenging or when the amine is generated in situ.

Representative Synthetic Procedure (Hypothetical Example Based on Literature)

Step Reagents and Conditions Outcome Yield (%)
1. Lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate n-Butyllithium (2.65 M in hexanes), TMEDA, diethyl ether, -78 °C to -10 °C Lithiated intermediate -
2. Electrophilic quenching with Iodine Iodine in diethyl ether, -78 °C to room temp, 18 h Iodinated pyridine derivative 57%
3. Amination and Boc protection Reaction of amine with di-tert-butyl dicarbonate, triethylamine, room temp This compound High yield (typically >80%)

Analytical and Research Findings Supporting the Preparation

  • NMR Spectroscopy: Characteristic signals for the tert-butyl group appear as a singlet around 1.4–1.5 ppm in proton NMR, confirming Boc protection. The pyridine protons show distinct chemical shifts depending on substitution pattern.
  • Mass Spectrometry: Molecular ion peaks corresponding to the carbamate derivative confirm molecular weight and purity.
  • Reaction Conditions: Low temperature lithiation and electrophilic substitution minimize side reactions and improve regioselectivity.
  • Yield and Purity: Reported yields for similar carbamate syntheses range from 50% to 80%, depending on the starting materials and purification methods such as silica gel chromatography.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Alkoxycarbonylation with mixed carbonates Primary amine Di(2-pyridyl) carbonate, triethylamine Room temp, anhydrous High yield, mild conditions Requires preparation of mixed carbonate
Direct Boc protection Primary amine Di-tert-butyl dicarbonate, base Room temp Simple, high yield, widely used Sensitive to moisture
Curtius rearrangement Carboxylic acid derivative Di-tert-butyl dicarbonate, sodium azide Heating Useful for in situ amine generation Requires handling azides, heat-sensitive

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and studies .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the modification of physical and chemical properties of the final products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features References
tert-Butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate 3-OH, 4-CH₂-Boc ~252.28 (estimated) Hydroxyl enhances polarity; Boc group aids in amine protection.
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃, 3-CH₂-Boc Not reported Methoxy group increases lipophilicity; dual hydroxyl/methoxy substitution may influence hydrogen bonding.
tert-Butyl N-(3-formyl-4-hydroxypyridin-2-yl)carbamate 3-CHO, 4-OH, 2-Boc 238.24 Formyl group introduces electrophilicity, useful in condensation reactions.
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate 2-Cl, 3-F, 4-Boc Not reported Halogen substituents enhance electronic effects; potential for cross-coupling reactions.

Key Findings :

  • Hydroxyl vs. Halogen Substituents : Hydroxyl groups (e.g., 3-OH in the target compound) improve aqueous solubility via hydrogen bonding, whereas halogenated analogs (e.g., 2-Cl, 3-F in ) exhibit enhanced stability and reactivity in Suzuki-Miyaura couplings.
  • Boc Placement : The Boc group’s position on the pyridine ring significantly impacts steric hindrance. For instance, 4-CH₂-Boc (target compound) offers greater conformational flexibility compared to 2-Boc (as in ).

Piperidine and Cyclic Carbamate Derivatives

Table 2: Comparison with Piperidine-Based Carbamates

Compound Name Core Structure Molecular Weight (g/mol) Applications References
tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate Piperidine (3R,4S-OH) Not reported Chiral building block for kinase inhibitors; stereochemistry critical for biological activity.
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane (1S,3S-OH) Not reported Used in prostaglandin analog synthesis; rigid cyclic structure limits rotational freedom.
tert-Butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate Propyl-pyridinyl 266.34 Hybrid pyridine-alkyl chain enhances blood-brain barrier penetration.

Key Findings :

  • Ring Size and Chirality : Piperidine derivatives (e.g., ) are preferred in drug discovery due to their conformational adaptability, while cyclopentane analogs (e.g., ) are more rigid and suited for constrained peptide mimics.
  • Hybrid Structures : Compounds like tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate combine pyridine’s aromaticity with alkyl chains for improved pharmacokinetics.

Pharmacologically Active Derivatives

Table 3: Bioactive Carbamate Derivatives

Compound Name Structure Molecular Weight (g/mol) Biological Relevance References
tert-Butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate Pyrimidine-piperidine hybrid 438.53 Kinase inhibitor scaffold; amino groups critical for ATP-binding site interactions.
tert-Butyl N-[1-[8-(Boc-methylamino)-6-fluoro-9H-pyrimido[4,5-b]indol-4-yl]pyrrolidin-3-yl]-N-methyl-carbamate Fluoro-pyrimidoindole Not reported Anticancer candidate; fluorine enhances metabolic stability.

Key Findings :

  • Heterocyclic Hybrids : Integration of pyrimidine or indole moieties (e.g., ) broadens pharmacological utility, particularly in oncology.
  • Fluorine Substitution : Fluorine atoms (e.g., in ) improve bioavailability by reducing cytochrome P450-mediated degradation.

Biological Activity

Tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate is a compound within the carbamate class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group attached to a carbamate moiety linked to a 3-hydroxypyridine ring. This configuration is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group and carbamate moiety facilitate hydrogen bonding, which influences target molecule activity:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, modulating signaling pathways essential for cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
  • Antioxidant Properties : The compound may reduce oxidative damage by scavenging free radicals.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionProtects against Aβ-induced toxicity in astrocytes
AntioxidantReduces oxidative stress markers
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase

Study 1: Neuroprotective Effects in Alzheimer’s Disease Models

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta (Aβ) induced cell death. This was evidenced by an increase in cell viability when treated with the compound alongside Aβ compared to Aβ treatment alone.

Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using malondialdehyde (MDA) levels as a biomarker. Results indicated a significant reduction in MDA levels in treated groups compared to controls, suggesting effective scavenging of reactive oxygen species.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar pyridine-containing compounds, highlighting its unique properties:

Table 2: Comparison of Similar Compounds

Compound NameCAS NumberUnique Features
Tert-butyl N-(3-hydroxypyridin-2-yl)methylcarbamate2413882Exhibits different enzyme inhibition profiles
Tert-butyl N-(5-hydroxypyridin-4-yl)methylcarbamate2284375Enhanced binding affinity due to substitution
Tert-butyl (4-hydroxy-3-pyridyl)carbamate866538Potentially broader therapeutic applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, tert-butyl carbamate reacts with 3-hydroxy-4-(hydroxymethyl)pyridine in the presence of bases like sodium hydride or potassium carbonate under anhydrous conditions (e.g., THF or DMF at 60–80°C). Reaction progress is monitored by TLC or HPLC, with yields optimized by controlling stoichiometry and reaction time .
  • Key Considerations : Base selection impacts regioselectivity due to steric effects from the tert-butyl group. Air-sensitive conditions may be required to prevent oxidation of the hydroxypyridine moiety .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), hydroxypyridine protons (δ 6.5–8.5 ppm), and carbamate linkage (δ ~155 ppm in 13^13C) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected [M+H]+ ~267 g/mol) .
  • X-ray crystallography : For absolute configuration determination, SHELX software is recommended for structure refinement, though crystal growth may require slow evaporation in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

  • Methodology :

  • Assay standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
  • Structural analogs : Compare activity with derivatives lacking the hydroxypyridine or tert-butyl group to identify pharmacophores. For example, replacing the 3-hydroxy group with methoxy reduces hydrogen-bonding potential, altering enzyme inhibition profiles .
  • Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with target proteins, prioritizing residues critical for binding .

Q. What strategies are effective for analyzing the compound’s reaction mechanisms in catalytic or enzymatic systems?

  • Methodology :

  • Kinetic isotope effects (KIE) : Replace exchangeable protons (e.g., hydroxyl or amine groups) with deuterium to study rate-determining steps .

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